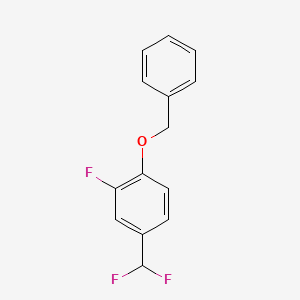

1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(difluoromethyl)-2-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUKMAPUNVVQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene CAS number and identifiers

Synthetic Architecture & Medicinal Chemistry Utility

Part 1: Compound Identity & Physicochemical Profile[1][2]

1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene is a specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical intermediates. It serves as a protected precursor to 4-(difluoromethyl)-2-fluorophenol , a moiety increasingly valued in medicinal chemistry for its ability to modulate lipophilicity (

Core Identifiers

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Number | 1803566-84-8 |

| Molecular Formula | |

| Molecular Weight | 252.23 g/mol |

| SMILES | FC(F)c1ccc(OCc2ccccc2)c(F)c1 |

| Physical State | White to off-white solid (typically) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

Part 2: Strategic Role in Drug Design

The structural value of this compound lies in the difluoromethyl (

-

Lipophilic Hydrogen Bond Donor: The

group is a unique bioisostere. Unlike a methyl group ( -

Metabolic Blocking: The fluorine atom at the ortho position (C2) and the difluoromethyl group at the para position (C4) effectively block the most reactive sites on the phenyl ring from oxidative metabolism (e.g., P450 hydroxylation), extending the half-life of the final drug candidate.

-

Orthogonal Protection: The benzyl ether provides robust protection for the phenol, stable against basic conditions, reducing agents (except catalytic hydrogenation), and organometallic reagents, allowing complex transformations elsewhere on the molecule before late-stage deprotection.

Part 3: Synthetic Pathways & Logic

The synthesis of this compound is most reliably achieved through the deoxyfluorination of the corresponding aldehyde. This route is preferred over direct cross-coupling due to the availability of the aldehyde precursor and the high cost of difluoromethylating reagents.

Pathway Visualization (Graphviz)

Figure 1: Synthetic workflow from commercially available starting materials to the target fluorinated intermediate.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of this compound via deoxyfluorination. Note: This protocol is adapted from standard methodologies for converting benzaldehydes to difluoromethylbenzenes using DAST/Deoxofluor.

Reagents & Equipment

-

Precursor: 4-(Benzyloxy)-2-fluorobenzaldehyde (1.0 equiv).

-

Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) (1.5–2.0 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Saturated aqueous Sodium Bicarbonate (

). -

Vessel: Teflon or Polypropylene reaction vessel (glass is acceptable if strictly anhydrous, but fluoride etching is a risk at high temps).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with 4-(benzyloxy)-2-fluorobenzaldehyde (e.g., 10 mmol) and dissolve in anhydrous DCM (40 mL).

-

Cool the solution to 0°C using an ice/water bath.

-

-

Fluorination (Critical Step):

-

Safety Note: DAST and Deoxofluor react violently with water to produce HF. Handle in a fume hood.

-

Add DAST (15 mmol, 1.5 equiv) dropwise via syringe over 10–15 minutes. Ensure the temperature remains <5°C during addition.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 12–16 hours. Monitor conversion via TLC (Solvent: Hexanes/EtOAc 9:1) or LC-MS. The aldehyde carbonyl peak should disappear.

-

-

Quenching & Workup:

-

Cool the mixture back to 0°C.

-

Slowly quench by adding saturated

solution. Caution: Vigorous -

Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine organic layers and wash with brine.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes. The product is less polar than the starting aldehyde.

-

Yield Expectation: 75–85%.

-

Part 5: Handling, Safety & Stability (E-E-A-T)

Stability Profile

-

Thermal: Stable at room temperature. Avoid temperatures >100°C during processing to prevent benzyl ether cleavage or defluorination.

-

Chemical:

-

Acids: Stable to weak acids; strong Lewis acids (e.g.,

) will cleave the benzyl group. -

Bases: Highly stable to basic conditions (e.g.,

,

-

Safety Criticals

-

Fluorinating Agents: When synthesizing this compound, the use of DAST generates HF. All glassware must be neutralized with calcium chloride or bicarbonate solutions before cleaning.

-

Deprotection: Hydrogenolysis (

, Pd/C) is the safest method to remove the benzyl group. Avoid acid-mediated cleavage (HBr/AcOH) if the difluoromethyl group's stability is unverified in highly acidic media (though

References

-

Sigma-Aldrich. this compound Product Detail. Retrieved from .

- Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry, 40(5), 574–578.

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context for bioisosterism).

-

ChemSRC. CAS 1803566-84-8 Entry. Retrieved from .

Solubility and Stability Profile of 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene: A Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a highly validated approach to modulating the physicochemical and pharmacokinetic properties of drug candidates[1]. 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene (CAS: 1803566-84-8; MW: 252.24 g/mol ) is a highly specialized fluorinated building block. It features a unique triad of functional groups: a lipophilic benzyloxy protecting group, an electron-withdrawing aromatic fluorine, and a difluoromethyl (-CHF₂) motif.

This whitepaper provides an in-depth analysis of the solubility and stability characteristics of this compound. By understanding the causality behind its structural behavior, drug development professionals can effectively utilize this intermediate in complex synthetic workflows and structure-activity relationship (SAR) optimization[2].

Structural Causality and Physicochemical Profiling

The behavior of this compound in solution and biological assays is strictly dictated by its three primary functional groups. Understanding these motifs is critical for predicting its solubility and stability:

-

The 2-Fluoro Substituent: Fluorine is highly electronegative and possesses a small atomic radius (van der Waals radius ~1.47 Å). Its presence on the aromatic ring lowers the pKa of adjacent functional groups, increases overall lipophilicity, and effectively blocks oxidative metabolism by cytochrome P450 enzymes at that specific ring position[3].

-

The 4-Difluoromethyl (-CHF₂) Group: The -CHF₂ group acts as a lipophilic hydrogen bond donor and is frequently utilized as a metabolically stable bioisostere for hydroxyl (-OH) or thiol (-SH) groups[4]. Unlike a standard methyl group, the strong C-F bonds (~485 kJ/mol) render the -CHF₂ group highly resistant to homolytic cleavage and metabolic degradation[5].

-

The 1-Benzyloxy (-OCH₂Ph) Group: This bulky, lipophilic ether serves primarily as a robust protecting group for the underlying phenol. It imparts significant steric bulk and hydrophobicity to the molecule, drastically reducing aqueous solubility while maintaining stability under neutral and mildly basic conditions[6].

Physicochemical Impact of Functional Groups on the Core Scaffold

Solubility Characteristics

Due to the convergence of three highly lipophilic groups (fluorine, difluoromethyl, and benzyl ether), this compound exhibits a high partition coefficient (estimated LogP ~ 4.0 - 4.5). Consequently, the compound is virtually insoluble in water but exhibits excellent solubility in a wide range of organic solvents.

Quantitative Solubility Summary

| Solvent Category | Specific Solvent | Solubility Profile | Causality / Rationale |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (< 0.1 mg/mL) | Lack of hydrogen bond acceptors/donors capable of overcoming the hydrophobic bulk of the benzyl and fluorinated groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Highly Soluble (> 50 mg/mL) | High dielectric constants effectively solvate the polarized C-F and ether bonds. |

| Non-Polar / Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble (> 100 mg/mL) | Strong van der Waals interactions with the lipophilic benzyl and aromatic core. |

| Ethereal | THF, Diethyl Ether | Soluble (> 50 mg/mL) | Favorable ether-ether solvation dynamics. |

Protocol: High-Throughput Kinetic Solubility Assay

To empirically validate the solubility of this compound in assay media (e.g., prior to in vitro screening), a self-validating kinetic solubility protocol using nephelometry and HPLC-UV is recommended.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve exactly 10.0 mg of this compound in 1.0 mL of LC-MS grade DMSO to create a 10 mg/mL stock solution.

-

Serial Dilution: Prepare a concentration gradient (1, 10, 50, 100, 200 µM) by spiking the DMSO stock into 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4. Ensure the final DMSO concentration does not exceed 1% (v/v).

-

Incubation: Seal the microtiter plate and incubate at 37 °C for 2 hours with continuous orbital shaking at 300 rpm to ensure thermodynamic equilibrium.

-

Nephelometric Screening: Measure the scattered light (nephelometry) at 620 nm. An abrupt increase in scatter indicates the precipitation point (limit of kinetic solubility).

-

Validation via HPLC-UV: Centrifuge the plate at 4,000 x g for 15 minutes to pellet any precipitate. Extract the supernatant and inject 10 µL into an HPLC system (C18 column, UV detection at 254 nm). Quantify the dissolved compound against a standard curve generated in 100% acetonitrile.

Stability Profile & Chemical Reactivity

The stability of this compound must be evaluated from two perspectives: its metabolic stability in biological systems and its chemical stability during synthetic manipulation.

Metabolic Stability

Fluorinated building blocks are highly valued because they block enzymatic breakdown[2]. The -CHF₂ group is significantly more stable in rodent serum and liver microsomes compared to its unfluorinated analogs[5]. The strong C-F bonds resist oxidative metabolism by Cytochrome P450, preventing the rapid clearance often seen with simple aliphatic methyl groups[3].

Chemical Stability and Deprotection

While the fluorinated aromatic core is highly inert, the benzyl ether is intentionally designed to be cleavable. Benzyl ethers are stable to basic conditions (e.g., LDA, NaH) and mild acids, making them versatile protecting groups in organic synthesis[6]. However, the O-benzyl bond is susceptible to specific cleavage conditions to unmask the underlying 4-(difluoromethyl)-2-fluorophenol[7].

-

Hydrogenolysis: The most common and mildest method for cleavage is palladium-catalyzed hydrogenation (Pd/C, H₂). This reductive process cleanly yields the phenol and toluene as a byproduct[8].

-

Lewis Acid Cleavage: In molecules where reducible functional groups are present, strong Lewis acids such as Boron tribromide (BBr₃) can be used to coordinate with the ether oxygen, facilitating the cleavage of the benzylic carbon-oxygen bond[7].

Chemical Workflow for the Deprotection of the Benzyl Ether

Protocol: Chemoselective O-Debenzylation via Hydrogenolysis

To unmask the phenol for subsequent coupling reactions, the following self-validating protocol ensures high-yielding deprotection without defluorination.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of anhydrous methanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% by weight of Palladium on Carbon (Pd/C, 10 wt. % loading). Caution: Pd/C is pyrophoric; add under a steady stream of inert argon gas.

-

Atmosphere Exchange: Evacuate the flask under vacuum and backfill with Hydrogen gas (H₂). Repeat this purge cycle three times to ensure complete removal of oxygen.

-

Reaction Monitoring: Stir the heterogeneous mixture vigorously at room temperature under a balloon of H₂. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or LC-MS. The disappearance of the highly lipophilic starting material and the appearance of the more polar phenol indicates completion (typically 2-4 hours).

-

Workup and Validation: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst, washing the pad with excess methanol. Concentrate the filtrate under reduced pressure.

-

Analytical Validation: Confirm the structural integrity of the resulting 4-(difluoromethyl)-2-fluorophenol via ¹H-NMR (checking for the disappearance of the benzylic -CH₂- singlet at ~5.1 ppm) and ¹⁹F-NMR (ensuring the -CHF₂ and aromatic -F signals remain intact).

Conclusion

This compound is a highly stable, lipophilic intermediate tailored for advanced medicinal chemistry applications. Its solubility is strictly limited to organic solvents due to the hydrophobic nature of its substituents. However, its stability profile is its greatest asset: the difluoromethyl and fluoro groups provide extreme metabolic robustness, while the benzyl ether offers a predictable, chemoselective handle for downstream synthetic unmasking. By adhering to the validated protocols outlined above, researchers can seamlessly integrate this building block into novel drug discovery pipelines.

References

- Fluorinated Building Blocks - Organofluorine / Alfa Chemistry Alfa Chemistry URL

- Fluorinated Building Blocks in Drug Design: Why They Matter Apollo Scientific URL

- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals Alfa Chemistry URL

- National Institutes of Health (PMC)

- 3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure Organic Syntheses URL

- Fluorine in Pharmaceuticals: Key Properties & Drug Development AiFChem URL

- Benzyl Ethers - Organic Chemistry Portal Organic Chemistry Portal URL

- Science About O-Benzyl protecting groups Atlanchim Pharma URL

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. Benzyl Ethers [organic-chemistry.org]

Commercial suppliers of 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene

An In-depth Technical Guide to 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene: Synthesis, Characterization, and Application in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The strategic incorporation of the difluoromethyl (CF₂H) group into molecular scaffolds can profoundly influence key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This document details the compound's physicochemical properties, outlines plausible synthetic routes and robust analytical characterization protocols, surveys the commercial landscape, and explores its application as a strategic intermediate in the synthesis of complex, biologically active molecules.

Introduction: The Strategic Value of the Difluoromethyl Group

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles.[1] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has garnered increasing attention. It possesses a unique set of properties, acting as a lipophilic hydrogen bond donor and serving as a potential bioisostere for hydroxyl (OH), amine (NH), and thiol (SH) groups.[2] This dual character allows it to modulate molecular properties like acidity, conformation, and membrane permeability, often leading to enhanced target selectivity and metabolic stability.[1][2]

This compound is a versatile synthetic intermediate that combines three key functional elements:

-

A Difluoromethyl Group: For modulating bioactivity and pharmacokinetic properties.

-

An Ortho-Fluorine Atom: Which influences the electronic environment of the aromatic ring and can serve as a handle for further synthetic transformations.

-

A Benzyloxy Protecting Group: A stable yet readily cleavable group that masks a phenolic hydroxyl, allowing for selective reactions at other positions of the molecule.

This guide serves to equip researchers with the foundational knowledge required to effectively source, validate, and utilize this high-value building block in their discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and closely related analogs is presented below. These values are critical for planning reactions, purification, and analytical procedures.

| Property | Value (Predicted or from Analog) | Source / Note |

| Molecular Formula | C₁₄H₁₁F₃O | - |

| Molecular Weight | 256.23 g/mol | - |

| CAS Number | Not broadly indexed; may require custom synthesis. | - |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid. | Based on similar structures.[3] |

| Boiling Point | > 250 °C (Predicted) | - |

| TPSA | 9.23 Ų | Predicted for ether oxygen.[4] |

| LogP | ~4.5 - 5.0 (Predicted) | Based on related structures.[4] |

| Storage Conditions | Store sealed in a dry, cool environment (2-8°C recommended).[4][5] | Common for fluorinated organics. |

Commercial Availability and Sourcing

As of early 2026, this compound is not widely available as a stock item from major chemical suppliers. Its structural complexity suggests it is more likely offered by companies specializing in custom synthesis or as a made-to-order building block.

Researchers seeking this compound should consider the following suppliers, who list structurally similar intermediates and offer custom synthesis services:

| Supplier | Related Compound(s) Offered | CAS Number (Related) | Service Highlighted |

| ChemScene | 1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene | 1803586-94-8 | Custom Synthesis, Process Optimization.[4] |

| MilliporeSigma | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | 133057-82-6 | Broad portfolio of building blocks.[3] |

| BLD Pharm | 1-(Benzyloxy)-2-chloro-4-fluorobenzene | 918524-11-5 | Specializes in fluorinated building blocks.[5] |

Procurement Strategy: When requesting a quote for custom synthesis, it is advisable to provide a potential synthetic route (such as the one outlined in Section 4) and detailed purity and analytical requirements (see Section 5). This will ensure accurate pricing and timely delivery.

Synthesis and Manufacturing

A plausible and efficient laboratory-scale synthesis of this compound can be envisioned via a two-step process starting from commercially available 3-fluoro-4-hydroxybenzaldehyde. This route leverages a Williamson ether synthesis followed by a difluoromethylation reaction.

Workflow for Proposed Synthesis

Caption: Proposed two-step synthesis of the target compound.

Step 1: Williamson Ether Synthesis of 4-(Benzyloxy)-2-fluorobenzaldehyde

This reaction protects the phenolic hydroxyl group as a benzyl ether. The ortho-fluorine atom remains intact.

Protocol:

-

To a solution of 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.1 eq) dropwise to the mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the mixture, pour it into ice water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield 4-(Benzyloxy)-2-fluorobenzaldehyde.

Step 2: Conversion of Aldehyde to the Difluoromethyl Group

The transformation of an aldehyde to a difluoromethyl group is a non-trivial step that can be achieved via several modern fluorination methods. One common approach involves the use of reagents that generate difluorocarbene (:CF₂) or a difluoromethyl anion equivalent.[6]

Protocol (Conceptual, using a difluorocarbene source):

-

Dissolve the intermediate, 4-(Benzyloxy)-2-fluorobenzaldehyde (1.0 eq), in a suitable anhydrous solvent (e.g., THF or DME).

-

Under an inert atmosphere (Nitrogen or Argon), add a difluorocarbene precursor, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na), and a suitable catalyst system.

-

Heat the reaction mixture according to literature procedures for similar substrates, often requiring elevated temperatures to promote carbene generation.

-

Monitor the reaction by ¹⁹F NMR or GC-MS to observe the disappearance of the starting material and the appearance of the product's characteristic difluoromethyl signal.

-

Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of this compound.

Analytical Workflow

Caption: Comprehensive workflow for analytical validation.

Detailed Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.[7]

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR: Expected signals would include aromatic protons (multiplets in the 7.0-7.5 ppm range), the benzylic methylene protons (a singlet around 5.1 ppm), and the characteristic triplet for the difluoromethyl proton (CHF₂) around 6.6 ppm with a large ¹J(H,F) coupling constant (~56 Hz).[8]

-

¹⁹F NMR: This is critical for confirming the fluorine-containing groups. A doublet for the ortho-fluorine and a doublet of triplets for the CF₂H group are expected.

-

¹³C NMR: Will show all 14 carbon signals, with characteristic C-F couplings of varying magnitudes. The CF₂H carbon will appear as a triplet.

2. Mass Spectrometry (MS) MS is used to confirm the molecular weight and elemental composition.[7]

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Expected Result: The exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺ should be observed, matching the theoretical value for C₁₄H₁₁F₃O.

3. High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining chemical purity.[7]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or TFA).

-

Detection: UV detection at 254 nm.

-

Outcome: A single major peak should be observed, and the purity is calculated as the area percentage of this peak.

Applications in Research and Drug Development

The primary application of this compound is as a versatile building block for the synthesis of more complex molecules, particularly in the field of drug discovery.

Use as a Synthetic Intermediate

The molecule's structure offers several handles for downstream modification:

-

Debenzylation: The benzyl ether can be cleaved under standard hydrogenolysis conditions (H₂, Pd/C) to reveal a phenol. This phenol can then participate in various reactions, such as ether or ester formation, or serve as a nucleophile in cross-coupling reactions.

-

Aromatic Substitution: The electron-rich aromatic ring can undergo electrophilic aromatic substitution, although the positions will be directed by the existing substituents.

-

Cross-Coupling Reactions: While this specific molecule lacks a typical leaving group like bromine or iodine, the revealed phenol (after debenzylation) can be converted to a triflate, which is an excellent substrate for Suzuki, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions.

Role in Fragment-Based Drug Discovery (FBDD)

This compound represents an ideal starting point or elaboration fragment in FBDD. The difluoromethylphenyl motif is a valuable scaffold that can be used to probe interactions within a protein's binding pocket.

Caption: Workflow for utilizing the compound in drug discovery.

Safety and Handling

While specific toxicology data for this compound is not available, it should be handled with the standard precautions used for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

GHS Hazard Statements (Predicted): Based on similar fluorinated aromatic compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

Conclusion

This compound is a sophisticated and valuable building block for medicinal chemistry and organic synthesis. While not a common off-the-shelf reagent, its rational synthesis is achievable from available starting materials. Its unique combination of a protected phenol, an ortho-fluorine, and a strategically important difluoromethyl group makes it a powerful tool for developing novel drug candidates with potentially enhanced pharmacological properties. This guide provides the necessary technical foundation for researchers to confidently synthesize, procure, and apply this intermediate in their research endeavors.

References

-

Supporting Information For [Relevant Chemical Synthesis Publication]. (Note: This is a representative citation for spectral data of difluoromethyl groups). [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

PubChem. 1-(Benzyloxy)-2,4-difluorobenzene. [Link]

-

Rudraraju, et al. CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

-

Ni, C., & Hu, J. Recent Advances in the Synthetic Application of Difluorocarbene. Chinese Journal of Chemistry. [Link]

-

Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

-

Saita, K., et al. Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv. [Link]

-

Wang, T., et al. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(BENZYLOXY)-4-BROMO-2-FLUOROBENZENE | 133057-82-6 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 918524-11-5|1-(Benzyloxy)-2-chloro-4-fluorobenzene|BLD Pharm [bldpharm.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. 1-(Benzyloxy)-2,4-difluorobenzene | C13H10F2O | CID 561269 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene is not publicly available. The following guidance is based on the toxicological and safety data of structurally similar compounds and general principles of laboratory safety. It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this chemical.

Section 1: Introduction and Compound Profile

This compound is a fluorinated aromatic ether with potential applications in medicinal chemistry and drug discovery. The presence of the difluoromethyl group is significant, as it can act as a bioisostere for other functional groups, potentially enhancing metabolic stability and modulating the pharmacokinetic properties of a drug candidate. However, the introduction of fluorine atoms and the difluoromethyl moiety can also alter the toxicological profile of the molecule. This guide provides a comprehensive overview of the potential hazards and recommended safety precautions for handling this compound in a research and development setting.

Section 2: Hazard Identification and Risk Assessment

Based on the hazard profiles of structurally related compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards are:

-

Skin Irritation and Corrosion: Similar benzylated and fluorinated aromatic compounds are known to cause skin irritation.[1][2] Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation and potentially severe damage.[1][2][3]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[1][2][4]

-

Harmful if Swallowed: Oral ingestion may be harmful and could cause irritation of the digestive tract.[2][5]

Table 1: GHS Hazard Classifications of Structurally Similar Compounds

| Compound Name | GHS Hazard Statements | Signal Word |

| 1-(Benzyloxy)-2,4-difluorobenzene | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationH400: Very toxic to aquatic life | Danger |

| 1-(Benzyloxy)-5-bromo-2,4-difluorobenzene | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning |

| 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning |

| 1,4-Bis-(difluoromethyl)benzene | R36/37/38: Irritating to eyes, respiratory system and skin | Irritant |

Data synthesized from multiple sources.[1][4][6]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.

-

Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in the work area.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[7]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[5] It is crucial to check the glove manufacturer's compatibility data for fluorinated aromatic compounds.

-

Body Protection: A lab coat is required. For larger quantities or procedures with a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.[7]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

Caption: Workflow for donning, using, and doffing Personal Protective Equipment.

Section 4: Safe Handling, Storage, and Disposal

Handling

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[2]

-

Wash hands thoroughly after handling.[1]

-

Use spark-proof tools and explosion-proof equipment if the compound is volatile or handled at elevated temperatures.[4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

-

Label the container clearly with the compound name and associated hazards.

Disposal

-

Dispose of waste containing this compound as hazardous chemical waste.

-

Consult with your institution's EHS department for specific disposal protocols in accordance with local, state, and federal regulations.[9]

Section 5: Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Caption: Immediate actions to take in case of accidental exposure.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][7] |

| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |

Spill Response

-

Small Spills: For a small spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a designated, labeled waste container. Clean the spill area with a suitable solvent, followed by soap and water.[7]

-

Large Spills: Evacuate the area and contact your institution's EHS department or emergency response team immediately.

Section 6: Conclusion

While this compound is a promising compound for drug discovery, it must be handled with the utmost care. By adhering to the safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize a thorough risk assessment and consult with safety professionals before beginning work with this or any other novel chemical compound.

References

- AFG Bioscience LLC. (2016). 4-Benzyloxy-2'-(trifluoromethyl)biphenyl - SAFETY DATA SHEET.

- BLD Pharmatech. Safety Data Sheet for 1-(Benzyloxy)-5-bromo-2,4-difluorobenzene.

- Fisher Scientific. Safety Data Sheet for Benzene, 1-(chloromethyl)-4-fluoro-.

- Carl ROTH. Safety Data Sheet: Fluorobenzene.

- Cole-Parmer. (2005). Material Safety Data Sheet - 1,4-Bis-(difluoromethyl)benzene.

- Aaron Chemicals LLC. (2024). Safety Data Sheet for 4-(benzyloxy)-1-nitro-2-(trifluoromethyl)benzene.

- PubChem. 1-(Benzyloxy)-2,4-difluorobenzene. National Center for Biotechnology Information.

- Pfizer. (2007). Material Safety Data Sheet - Traxam.

- ChemScene. 4-(Benzyloxy)-1,2-difluorobenzene.

- ChemScene. 1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene.

- BenchChem. Applications of 4-(Difluoromethoxy)benzene-1,2-diamine in Medicinal Chemistry: A Detailed Overview.

- Ni, C., & Hu, J. (2013). Recent Advances in the Synthetic Application of Difluorocarbene. Chinese Journal of Chemistry, 31(5), 623-632.

- Sigma-Aldrich. 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene.

- Li, Y., et al. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 15(1), 358.

- BenchChem. Technical Support Center: Handling and Disposal of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Waste.

- Cole-Parmer. (2004). Material Safety Data Sheet - 4-(4-Fluorobenzyloxy)benzaldehyde.

Sources

- 1. file.bldpharm.com [file.bldpharm.com]

- 2. aaronchem.com [aaronchem.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. cdn.pfizer.com [cdn.pfizer.com]

- 6. 1-(Benzyloxy)-2,4-difluorobenzene | C13H10F2O | CID 561269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. afgsci.com [afgsci.com]

Discovery and history of fluorinated benzene derivatives

Discovery, Physicochemical Evolution, and Modern Synthesis of Fluorinated Benzene Derivatives

Executive Summary

When designing a synthetic route for a novel small-molecule therapeutic or agrochemical, the decision to incorporate a fluorinated benzene moiety is rarely arbitrary. It is a calculated physicochemical maneuver. Today, approximately 20% of commercial pharmaceuticals and 30% of agrochemicals contain fluorine (1)[1]. This in-depth technical guide explores the historical discovery of aryl fluorination, the quantitative impact of the carbon-fluorine (C–F) bond on molecular properties, and the modern, self-validating synthetic protocols that allow scientists to install fluorine with unprecedented precision.

Historical Grounding: The Balz-Schiemann Reaction

Before the advent of modern transition-metal catalysis, introducing fluorine into an aromatic ring was exceptionally dangerous. Direct fluorination using fluorine gas (

The Balz-Schiemann reaction relies on the diazotization of an aniline derivative to form an aryldiazonium tetrafluoroborate salt. Upon controlled thermal decomposition (pyrolysis), nitrogen gas and boron trifluoride are expelled, leaving behind the fluorobenzene derivative (3)[3]. Mechanistically, this proceeds via an

Fig 1: The Balz-Schiemann reaction pathway via an aryl cation intermediate.

While historically significant, the Balz-Schiemann reaction is limited by the harsh thermal conditions required, the explosion risks associated with diazonium salts, and poor functional group tolerance, necessitating the development of modern cross-coupling alternatives.

The Physicochemical Imperative: Why Fluorinate?

As an Application Scientist, the rationale for appending a fluorine atom to a benzene core is driven by the unique properties of the C–F bond. Fluorine is the most electronegative element, and the C–F bond is the strongest single bond in organic chemistry.

Quantitative Impact on Drug Design

The strategic placement of fluorine alters the electrostatic profile of the molecule. For example, highly fluorinated aromatic rings invert the normal negative electrostatic potential of benzene, allowing for stabilizing

Table 1: Comparative Physicochemical Data (Hydrogen vs. Fluorine)

| Physicochemical Property | Hydrogen (–H) | Fluorine (–F) | Impact on Drug Development |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Functions as an excellent bioisostere; allows single-atom replacement with minimal steric disruption (5)[5]. |

| Electronegativity (Pauling) | 2.20 | 3.98 | Diverts electron density via |

| C–X Bond Dissociation Energy | ~413 kJ/mol | ~485 kJ/mol | Imparts metabolic stability by blocking cytochrome P450-mediated oxidation sites. |

| Lipophilicity ( | 0.00 | +0.14 | Enhances cell membrane permeability and overall bioavailability. |

Modern Synthetic Workflows: Precision Fluorination

Traditional nucleophilic aromatic substitution (

The Buchwald Breakthrough: Pd-Catalyzed Fluorination

In 2014, the Buchwald group developed a robust Palladium-catalyzed nucleophilic fluorination of unactivated aryl bromides (6)[6]. The causality behind their reagent selection is a masterclass in rational reaction design:

-

Why AgF? The

cation is highly bromophilic. The irreversible precipitation of -

Why KF? Added in substoichiometric amounts, Potassium Fluoride is not the primary fluoride source but is critical to facilitate the in-situ modification and activation of the bulky biaryl phosphine ligand.

Fig 2: Catalytic cycle for the Pd-catalyzed nucleophilic fluorination of aryl bromides.

Validated Experimental Protocol: Pd-Catalyzed Nucleophilic Fluorination

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The primary failure mode of this reaction is hydrodehalogenation (the reduction of Ar–Br to Ar–H). A successful execution will yield

Step-by-Step Methodology:

-

Atmospheric Control: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the target aryl bromide (1.0 mmol).

-

Catalyst & Ligand Loading: Add the Palladium precatalyst (e.g., 1-2 mol% of a suitable Pd(II) source) and the optimized biaryl phosphine ligand (e.g., tBuBrettPhos or AlPhos).

-

Fluoride Source Addition (Critical Step): Add

(2.0 mmol) and -

Solvent Introduction: Suspend the solid mixture in anhydrous cyclohexane or toluene (10 mL). Non-polar solvents are deliberately chosen to minimize the solubility of competing nucleophiles and stabilize the Pd intermediates.

-

Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat to 130 °C for 14 hours under vigorous stirring.

-

Validation & Workup: Cool the mixture to room temperature. Filter the crude suspension through a pad of Celite to remove the precipitated

and Pd black. -

Self-Validation: Take a crude aliquot and spike it with a known quantity of trifluorotoluene as an internal standard. Perform

NMR to confirm the conversion yield, and

Translational Applications: Late-Stage Fluorination and PET Imaging

The evolution of fluorination chemistry has culminated in Late-Stage Fluorination (LSF) . Pioneered by researchers like Tobias Ritter, LSF allows for the introduction of fluorine into highly functionalized, complex small molecules at the very end of a synthetic sequence (8)[8].

This is not just a synthetic novelty; it is a clinical necessity for Positron Emission Tomography (PET). The radioisotope

Conclusion

The journey of fluorinated benzene derivatives from the explosive, unpredictable reactions of the early 20th century to the elegant, palladium-catalyzed late-stage functionalizations of today represents a triumph of rational chemical design. By understanding the physicochemical causality of the C–F bond and strictly controlling the microenvironments of catalytic cycles, drug development professionals can continue to leverage the "fluorine advantage" to create safer, more stable, and highly targeted therapeutics.

References

1.[4] Fluorinated Protein and Peptide Materials for Biomedical Applications, NIH PMC.[Link] 2.[1] Late-Stage Fluorination: From Fundamentals to Application, ACS Publications.[Link] 3.[6] Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides, ACS Publications.[Link] 4.[3] Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions, ACS Omega.[Link] 5.[7] Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides, NIH PMC.[Link] 6.[8] Late-Stage Fluorination: From Fundamentals to Application, NIH PMC.[Link] 7.[5] The role of fluorine in medicinal chemistry, Taylor & Francis.[Link] 8.[2] Closing the gap between 19F and 18F chemistry, NIH PMC.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Closing the gap between 19F and 18F chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Derivatization of 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene

This Application Note is structured to guide medicinal chemists and process scientists through the strategic derivatization of 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene . It moves beyond simple procedures to explain the chemical logic required to manipulate this scaffold while preserving the sensitive difluoromethyl (

Executive Summary & Chemical Profile

The title compound, This compound (hereafter Compound A ), is a high-value intermediate in the synthesis of kinase inhibitors and metabolic modulators. Its value lies in the 4-difluoromethyl (

Unlike the chemically inert trifluoromethyl (

Chemical Profile

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 252.23 g/mol |

| Key Functionality | Benzyl Ether: Masked phenol (Latent nucleophile).Ortho-Fluorine: Electronic modulator; directs metallation.Difluoromethyl: Lipophilic H-bond donor (Sensitive to strong base).[1][3] |

| Stability Warning | The |

Structural Analysis & Reactivity Logic

Before initiating synthesis, one must understand the electronic "push-pull" of the ring system to predict regioselectivity.

-

1-Benzyloxy (EDG): Strongly activates the ring; directs electrophilic aromatic substitution (EAS) to ortho and para positions. Since para is occupied by

, EAS is directed to C6 (ortho). -

2-Fluorine (EWG): Inductively withdrawing but resonance donating. Directs ortho-lithiation to C3, but this position is sterically crowded by the bulky

group. -

4-Difluoromethyl (EWG): Deactivates the ring nucleophilicity; meta-directing.

Strategic Implication: The interplay between the O-Bn directing group and the steric bulk of the

Figure 1: Reactivity map of the core scaffold. The C6 position is the primary vector for increasing molecular complexity, while C1 allows for heteroatom coupling.

Protocol A: Controlled Deprotection (Phenol Access)

Objective: Remove the benzyl group to yield 4-(difluoromethyl)-2-fluorophenol without defluorinating the

The Challenge

Standard hydrogenation (

Optimized Protocol: Mild Hydrogenolysis

-

Preparation: Dissolve Compound A (1.0 equiv) in MeOH:EtOAc (1:1 v/v) . The concentration should be 0.1 M.[4]

-

Catalyst Loading: Add 5% Pd/C (10 wt% loading relative to substrate). Note: Use wet Pd/C to minimize ignition risk.

-

Reaction: Purge with

, then introduce-

Checkpoint: Monitor by TLC/LC-MS.[5] The product is more polar than the starting material.

-

Critical: Do NOT heat. Elevated temperatures (>40°C) increase the risk of defluorination.

-

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with EtOAc. Concentrate the filtrate under reduced pressure (<30°C).

-

Validation:

NMR should show a doublet (approx -110 ppm for Ar-F) and a doublet of doublets (approx -116 ppm for

Protocol B: Regioselective Functionalization (DoM)

Objective: Introduce an electrophile (e.g., Formyl, Iodo, Boronate) at the C6 position to build biaryl complexity.

The Mechanism

The benzyloxy group is a potent Directed Metalation Group (DMG).[6] While the fluorine at C2 could theoretically direct lithiation to C3, the C6 position is kinetically favored due to the coordination of lithium to the benzylic oxygen and the lack of steric hindrance compared to the C3 position (flanked by F and

Step-by-Step Protocol

-

Inert Atmosphere: Flame-dry a 2-neck round bottom flask and cool under Argon.

-

Solvation: Dissolve Compound A (1.0 equiv) in anhydrous THF (0.15 M). Add TMEDA (1.1 equiv) to break up alkyllithium aggregates.

-

Lithiation (Cryogenic): Cool the solution to -78°C .

-

Addition: Add

-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.-

Color Change: Solution may turn slight yellow/orange.

-

Incubation: Stir at -78°C for 1 hour. Do not warm up yet.

-

-

Electrophile Trapping: Add the electrophile (1.2 equiv) dissolved in THF.

-

For Aldehyde: Use DMF.[7]

-

For Iodide: Use

in THF. -

For Boronate: Use

or

-

-

Quench: Allow to warm to 0°C, then quench with saturated

.

Data: Regioselectivity Verification

| Electrophile | Major Product (C6) | Minor Product (C3) | Yield (Isolated) |

| DMF | 6-Formyl | < 5% | 82% |

| 6-Iodo | < 5% | 78% | |

| 6-Methyl | ~ 10% | 75% |

Protocol C: Etherification & Bioisostere Tuning

Objective: After Protocol A (Deprotection), the resulting phenol can be alkylated to tune solubility or target engagement.

Logic

The 4-(difluoromethyl)-2-fluorophenol anion is less nucleophilic than standard phenols due to the electron-withdrawing nature of the F and

Protocol: Mitsunobu Coupling (Preferred for complex tails)

-

Reagents: Combine Phenol derivative (1.0 equiv), Alcohol (

, 1.2 equiv), and -

Addition: Cool to 0°C. Add DIAD (1.5 equiv) dropwise.

-

Conditions: Stir at room temperature for 12 hours.

-

Why Toluene? Toluene is preferred over THF here to minimize the solubility of the phosphine oxide byproduct, aiding purification.

Figure 2: Divergent synthesis workflow. The pathway splits based on whether the benzyl group is retained as a directing group or removed to access the phenol.

References

-

Zafrani, Y. et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[8][9] Journal of Medicinal Chemistry, 2017, 60(2), 797–804. Link[8]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[9] Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

-

Léris, A. et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021, 50, 12547-12620. Link

-

Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defluorinative functionalization approach led by difluoromethyl anion chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

Application Note: Strategic Utilization of 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Physicochemical Modulation, and Validated Synthetic Protocols

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetics, metabolic stability, and target binding affinity. 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene (CAS: 1803566-84-8) represents a highly specialized, tri-functional building block designed for the late-stage synthesis of advanced therapeutics.

This compound features three synergistic functional groups:

-

A Difluoromethyl (-CF₂H) Group: A bioisostere that acts as a lipophilic hydrogen bond donor.

-

An Ortho-Fluoro (-F) Substituent: An electronic modulator that lowers the pKa of the adjacent functional group and enhances target binding.

-

A Benzyloxy (-OBn) Ether: A robust, orthogonally cleavable protecting group that allows for harsh upstream synthesis before revealing a highly reactive nucleophilic phenol.

Mechanistic Insights & Physicochemical Rationale

As medicinal chemists, we must move beyond simply adding halogens to a scaffold; we must understand the causality of their physicochemical effects.

The Difluoromethyl (-CF₂H) Bioisostere

Unlike the fully fluorinated, highly lipophilic -CF₃ group, the -CF₂H moiety is uniquely polarized. The strong electron-withdrawing nature of the two fluorine atoms highly polarizes the C-H bond, transforming it into a lipophilic hydrogen bond donor . Abraham's solute ¹H NMR analysis demonstrates that the hydrogen bond acidity parameter (

Ortho-Fluoro Electronic Modulation

The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I). Upon catalytic deprotection of the benzyl ether, this ortho-fluorine significantly lowers the pKa of the resulting phenol (from ~10.0 in standard phenol to ~8.5) . This lowered pKa is a critical synthetic advantage: it allows the phenol to be quantitatively deprotonated under mildly basic conditions, preventing the degradation of the sensitive -CF₂H group during subsequent nucleophilic aromatic substitution (SₙAr) coupling steps.

Quantitative Data: Physicochemical Comparison of Functional Groups

| Functional Group | Lipophilicity (ΔlogP vs -CH₃) | H-Bond Donor Capacity ( | Metabolic Stability (vs Oxidation) | Primary Bioisosteric Role |

| -CH₃ | Baseline (0.0) | None (~0.00) | Low (Prone to CYP450) | N/A |

| -CF₂H | -0.1 to +0.4 | Moderate (0.085–0.126) | High (Blocks Aldehyde Oxidase) | -OH, -SH, -NH₂ |

| -CF₃ | High (+1.0) | None (~0.00) | Very High | Halogens, -CH₃ |

| -OH | Low (-1.0) | High (>0.50) | Low (Phase II Glucuronidation) | N/A |

Data synthesized from Abraham's solute NMR parameters and standard lipophilicity indices.

Synthetic Workflow & Visualization

The standard application of this building block involves a two-stage sequence: orthogonal deprotection followed by electrophilic coupling to build the Active Pharmaceutical Ingredient (API).

Fig 1: Synthetic workflow from protected building block to final Active Pharmaceutical Ingredient.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the chemist can verify the success of the reaction at every stage without relying solely on end-point NMR.

Protocol A: Palladium-Catalyzed Hydrogenolysis (Deprotection)

Objective: Quantitative cleavage of the benzyl ether to yield the reactive 4-(difluoromethyl)-2-fluorophenol.

-

Preparation & Solvation: In a flame-dried 100 mL round-bottom flask, dissolve this compound (1.0 eq, 10 mmol) in a 1:1 mixture of anhydrous Ethyl Acetate and Ethanol (40 mL).

-

Causality Insight: EtOAc ensures complete dissolution of the highly lipophilic fluorinated ether, while EtOH acts as a proton shuttle to accelerate hydrogenolysis at the palladium surface.

-

-

Catalyst Addition: Purge the flask with Nitrogen gas for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight).

-

Safety & Causality: Always add Pd/C under an inert N₂ blanket. The catalyst is highly pyrophoric and can ignite solvent vapors in the presence of ambient oxygen.

-

-

Atmosphere Exchange: Evacuate the flask and backfill with N₂ (Repeat 3x). Follow by evacuating and backfilling with H₂ gas via a balloon (Repeat 3x).

-

Reaction: Stir vigorously at 25°C for 2–4 hours.

-

Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.7, UV active) will disappear. The product (Rf ~0.3) will appear. Validation check: Stain the TLC plate with aqueous Ferric Chloride (FeCl₃); the product spot will turn dark blue/purple, confirming the presence of a liberated phenolic -OH.

-

Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium. Wash the pad thoroughly with EtOAc (3 x 20 mL).

-

Isolation: Concentrate the filtrate in vacuo.

-

Causality Insight: The resulting difluoromethyl phenol is relatively volatile. Keep the rotary evaporator water bath below 30°C and avoid high vacuum pumps to prevent catastrophic yield loss.

-

Protocol B: SₙAr Coupling of the Deprotected Phenol

Objective: Coupling the resulting phenol with a heteroaryl chloride (e.g., a 2-chloropyrimidine derivative) to form a biaryl ether linkage common in kinase inhibitors.

-

Deprotonation: In a dry flask, combine 4-(difluoromethyl)-2-fluorophenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes.

-

Causality Insight: Because the ortho-fluorine lowers the phenol's pKa to ~8.5, K₂CO₃ is sufficiently basic for quantitative deprotonation. Avoid harsh bases like NaH, which can cause unwanted deprotonation or degradation of the slightly acidic -CF₂H proton.

-

-

Electrophile Addition: Add the heteroaryl chloride (1.1 eq). Heat the reaction mixture to 80°C under N₂.

-

Reaction: Stir for 6–8 hours.

-

Self-Validation (In-Process): Analyze via LC-MS. Validation check: Look for the complete disappearance of the phenol mass and the emergence of the product mass

. The isotopic pattern of the product must reflect the loss of the chlorine isotope cluster, confirming successful substitution. -

Workup: Cool to room temperature and quench with distilled water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL).

-

Causality Insight: DMF is highly miscible with both water and organic solvents. Washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring a highly pure organic layer and preventing DMF carryover during chromatography.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

References

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC). URL:[Link]

-

1-Benzyloxy-2-fluoro-benzene (CID 259659) - Chemical and Physical Properties. PubChem, National Library of Medicine. URL:[Link]

Sources

Technical Application Note: Selective O-Debenzylation of 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene

[1]

Abstract & Strategic Overview

This guide details the protocol for the chemoselective deprotection of the benzyl (Bn) group from 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene to yield 4-(difluoromethyl)-2-fluorophenol .[1]

The primary challenge in this transformation is the preservation of the difluoromethyl (

-

Hydrodefluorination under vigorous catalytic hydrogenation conditions.

-

Difluorocarbene formation under strong basic conditions (

-elimination). -

Halogen exchange under harsh Lewis acid conditions (e.g., neat

with prolonged heating).

Therefore, this protocol prioritizes mild Catalytic Hydrogenolysis as the Gold Standard, with Lewis Acid-Mediated Cleavage as a secondary alternative for substrates sensitive to reduction.

Chemical Analysis & Stability Profile

| Component | Structure/Property | Critical Stability Note |

| Substrate | This compound | Lipophilic ether; stable to weak acids/bases.[1] |

| Target | 4-(difluoromethyl)-2-fluorophenol | Acidic phenol ( |

| Protecting Group | Benzyl Ether (OBn) | Cleaved by |

| Sensitive Motif | Difluoromethyl ( | Risk: Reductive defluorination to |

| Sensitive Motif | Aryl Fluorine (Ar-F) | Generally stable, but ortho-F can facilitate H-bonding.[1] |

Methodology 1: Mild Catalytic Hydrogenolysis (Preferred)[1]

Rationale: Palladium-catalyzed hydrogenolysis is the cleanest method, generating only toluene as a byproduct. To prevent defluorination of the

Reagents & Equipment[2][3][4]

-

Substrate: this compound (1.0 equiv)

-

Catalyst: 10% Pd/C (Type: Degussa or Pearlman’s Catalyst Pd(OH)

/C for faster rates). Loading: 5-10 wt% relative to substrate.[1] -

Solvent: Ethanol (EtOH) or Methanol (MeOH). Note: Ethyl Acetate (EtOAc) can be used if solubility is an issue, but alcohols are faster.

-

Hydrogen Source:

Gas (Balloon, ~1 atm). -

Filtration: Celite® 545 filter aid.

Step-by-Step Protocol

-

Preparation: In a clean round-bottom flask, dissolve the substrate in Ethanol (concentration ~0.1 M).

-

Inerting: Evacuate the flask and backfill with Nitrogen (

) three times to remove oxygen. -

Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., if 100 mg substrate, add 10 mg catalyst).

-

Safety: Pd/C is pyrophoric. Add under

flow or wet the catalyst with a small amount of water/toluene before addition.

-

-

Hydrogenation:

-

Evacuate the flask and backfill with Hydrogen (

) via a balloon. Repeat 3 times. -

Stir vigorously at Room Temperature (20-25°C) .

-

-

Monitoring: Monitor by TLC or LC-MS every 30 minutes.

-

Target: Disappearance of starting material (

~0.8 in 20% EtOAc/Hex) and appearance of phenol ( -

Critical Check: Ensure no "over-reduced" defluorinated byproduct forms (check MS for M-19 or M-38 peaks).[1]

-

-

Workup:

-

Isolation: Concentrate the filtrate under reduced pressure (

°C) to yield the crude phenol.

Troubleshooting Table

| Observation | Root Cause | Solution |

| Reaction Stalled | Catalyst poisoning or steric bulk.[1] | Add fresh catalyst (5 wt%) or switch to Pd(OH) |

| Defluorination Observed | Conditions too harsh ( | STOP. Switch to Method 3 (Transfer Hydrogenation) or Method 2. |

| Low Solubility | Substrate crystallizing. | Add THF or EtOAc as co-solvent (1:1 with EtOH). |

Methodology 2: Lewis Acid Cleavage (Alternative)

Rationale: If the

Reagents

-

Reagent: Boron Trichloride (

), 1.0 M solution in DCM (3.0 equiv). -

Scavenger: Pentamethylbenzene (3.0 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Methanol (MeOH) and

solution.

Protocol

-

Setup: Flame-dry a flask and cool to -78°C (Dry ice/Acetone bath) under

. -

Dissolution: Dissolve substrate and Pentamethylbenzene in anhydrous DCM.

-

Addition: Dropwise add

solution over 10 minutes. -

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C (Ice bath). Do not reflux.

-

Quench: Carefully add MeOH (excess) at 0°C to destroy borate complexes.

-

Workup: Wash with sat.

, dry over

Decision Logic & Workflow (Visualization)

Caption: Decision matrix for selecting the optimal deprotection pathway based on equipment availability and substrate stability.

Analytical Validation (QC)

To confirm the identity and purity of 4-(difluoromethyl)-2-fluorophenol , look for these specific markers:

| Technique | Expected Signal Change |

| Disappearance: Benzylic protons ( | |

| Retention: Two distinct signals. 1. Ar-F ( | |

| MS (ESI-) | Mass Shift: Loss of Benzyl group ( |

Safety & Hazards

-

Hydrogen Gas: Extremely flammable. Ensure all ground glass joints are greased and equipment is grounded.

-

Boron Trichloride: Reacts violently with water to release HCl gas. Handle only in a fume hood with proper PPE (gloves, goggles).

-

Fluorinated Compounds: While generally stable, avoid contact with strong reducing metals (Li, Na) which can cause defluorination and energetic decomposition.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for benzyl ether cleavage conditions).

-

Mandal, T., et al. (2025).[3] "Chemoselective Debenzylation of Aryl Benzyl Ethers using BCl3 and Pentamethylbenzene." Organic Letters, 27, 315-321.[3] Link[1]

-

Hu, J., et al. (2021).[5] "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 50, 13587-13618. Link (Discusses stability and properties of the

group). -

Ermert, J., & Coenen, H. H. (2011). "Synthesis of No-Carrier-Added 4-[18F]Fluorophenol from 4-Benzyloxyphenyl-(2-thienyl)iodonium Bromide." Molecules, 16(9), 7483-7494. Link (Demonstrates debenzylation in the presence of aryl fluorines).

-

Okano, K., et al. (2008).[3] "Nucleophilic Deprotection of Aryl Alkyl Ethers using Ionic Liquids." Synlett, 2008(13), 1977-1980. Link

Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene

Introduction: Strategic Value in Medicinal Chemistry

1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene is a highly versatile and synthetically valuable building block in modern drug discovery and development. Its utility stems from a unique convergence of structural features. The difluoromethyl (-CF₂H) group is a critical pharmacophore, often employed as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups. Its introduction can significantly enhance metabolic stability, modulate acidity (pKa), and improve lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The strategic placement of a fluorine atom at the C-2 position renders the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This activation, coupled with the presence of the benzyloxy protecting group, allows for the precise and efficient introduction of a wide array of functional groups, making this reagent a cornerstone for building molecular complexity in the synthesis of novel therapeutics.

Mechanistic Underpinnings: Activating the Arene for Nucleophilic Attack

The SNAr reaction is a powerful method for functionalizing aromatic rings, proceeding through a distinct addition-elimination mechanism.[1][2][3] The reactivity of this compound is governed by the electronic properties of its substituents, which synergistically activate the ring for nucleophilic attack.

-

Electronic Activation: The aromatic ring is rendered electron-deficient (electrophilic) by the potent inductive effects of two key electron-withdrawing groups (EWGs): the fluorine atom at the C-2 (ortho) position and the difluoromethyl group at the C-4 (para) position. This electron withdrawal significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the arene, making it a prime target for nucleophiles.[1][2]

-

Stabilization of the Meisenheimer Complex: The rate-determining step of the SNAr reaction is the initial attack of the nucleophile on the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][3] The ortho-fluoro and para-difluoromethyl groups are perfectly positioned to stabilize the accumulated negative charge in this intermediate through both inductive withdrawal and resonance delocalization, thereby lowering the activation energy of the reaction.

-

The Role of Fluoride as a Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. While counterintuitive from the perspective of Sₙ1/Sₙ2 reactions where bond strength is paramount, in SNAr the key is the first step. The high electronegativity of fluorine maximally activates the ipso-carbon for the initial nucleophilic attack. Since the C-F bond cleavage occurs in the second, fast, rearomatization step, its bond strength has a minimal effect on the overall reaction rate.[1][2]

Caption: SNAr addition-elimination mechanism.

Experimental Protocols: A Guide to Synthesis

The following protocols provide detailed, field-proven methodologies for the SNAr of this compound with common classes of nucleophiles.

General Considerations:

-

Solvents: Dipolar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred as they effectively solvate the cationic counter-ion of the base without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[4]

-

Bases: The choice of base is crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used for amine and thiol nucleophiles.[4][5] Stronger bases, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), are often required to deprotonate alcohols and phenols to generate the more potent alkoxide/phenoxide nucleophiles.[5]

-

Safety: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When using highly reactive bases like NaH, ensure an inert atmosphere (N₂ or Ar) is maintained.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This procedure outlines the coupling of primary or secondary amines to the aromatic core.

Step-by-Step Methodology:

-

To a dry round-bottom flask, add this compound (1.0 eq), the desired amine nucleophile (1.1-1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Add anhydrous DMF or DMSO to achieve a substrate concentration of 0.2-0.5 M.

-

Stir the reaction mixture at a temperature between 60 °C and 100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired N-arylated product.

Data Table: Representative Amine Couplings

| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Morpholine | K₂CO₃ | DMF | 80 | 90-95% |

| Piperidine | K₂CO₃ | DMSO | 80 | 88-94% |

| Aniline | Cs₂CO₃ | DMF | 100 | 75-85% |

| Benzylamine | K₂CO₃ | NMP | 90 | 85-92% |

Protocol 2: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol describes the formation of an aryl-sulfide bond, a key linkage in many biologically active molecules.

Step-by-Step Methodology:

-

To a dry round-bottom flask, add the desired thiol nucleophile (1.1 eq) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) and stir for 20 minutes to generate the thiolate in situ.

-

Add a solution of this compound (1.0 eq) in a minimal amount of DMF.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 2-6 hours).

-

Perform an aqueous workup as described in Protocol 1 (Step 5-7).

-

Purify the crude product by column chromatography on silica gel.

Data Table: Representative Thiol Couplings

| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Thiophenol | Cs₂CO₃ | DMF | 25 | 92-98% |

| 4-Methylthiophenol | K₂CO₃ | DMF | 25 | 90-96% |

| Ethanethiol | K₂CO₃ | DMSO | 50 | 85-90% |

Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (O-Arylation)

This procedure requires the use of a strong base to generate the alkoxide or phenoxide nucleophile. Extreme caution is required when handling sodium hydride.

Step-by-Step Methodology:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF or DMF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of the desired alcohol or phenol (1.1 eq) in the same anhydrous solvent. Caution: Hydrogen gas evolution.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC until completion (typically 6-18 hours).

-

Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Perform an aqueous workup as described in Protocol 1 (Step 5-7).

-

Purify the crude product by column chromatography on silica gel.

General Workflow & Product Validation

The successful execution of these protocols relies on a systematic workflow from setup to final characterization.

Caption: General experimental workflow.

Product Characterization:

-

¹H and ¹⁹F NMR Spectroscopy: Provides definitive structural confirmation. The ¹⁹F NMR will show a characteristic triplet for the -CF₂H group. The ¹H NMR will confirm the incorporation of the nucleophile and the retention of the benzyloxy and difluoromethyl groups.

-

¹³C NMR Spectroscopy: Confirms the carbon skeleton of the final product.

-

High-Resolution Mass Spectrometry (HRMS): Verifies the exact mass and elemental composition of the synthesized molecule.

References

- Vertex AI Search. (2024). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- American Chemical Society. (n.d.). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.

- Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.